molecular formula C15H16N2O B11811644 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine

2-Phenoxy-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B11811644
M. Wt: 240.30 g/mol
InChI Key: OSBKHSYBGBLTMT-UHFFFAOYSA-N
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Description

2-Phenoxy-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenoxy group and a pyrrolidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with phenol and pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the phenoxy group and the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield N-oxide derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-5-(pyrrolidin-2-yl)pyridine is unique due to the combination of the phenoxy group and the pyrrolidin-2-yl group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-phenoxy-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C15H16N2O/c1-2-5-13(6-3-1)18-15-9-8-12(11-17-15)14-7-4-10-16-14/h1-3,5-6,8-9,11,14,16H,4,7,10H2

InChI Key

OSBKHSYBGBLTMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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